4-Benzyloxy-benzaldehyde oxime 4-Benzyloxy-benzaldehyde oxime
Brand Name: Vulcanchem
CAS No.: 76193-67-4
VCID: VC21309517
InChI: InChI=1S/C14H13NO2/c16-15-10-12-6-8-14(9-7-12)17-11-13-4-2-1-3-5-13/h1-10,16H,11H2/b15-10-
SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NO
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol

4-Benzyloxy-benzaldehyde oxime

CAS No.: 76193-67-4

Cat. No.: VC21309517

Molecular Formula: C14H13NO2

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

4-Benzyloxy-benzaldehyde oxime - 76193-67-4

Specification

CAS No. 76193-67-4
Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
IUPAC Name (NZ)-N-[(4-phenylmethoxyphenyl)methylidene]hydroxylamine
Standard InChI InChI=1S/C14H13NO2/c16-15-10-12-6-8-14(9-7-12)17-11-13-4-2-1-3-5-13/h1-10,16H,11H2/b15-10-
Standard InChI Key SLNVTNZIMUJWQW-GDNBJRDFSA-N
Isomeric SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N\O
SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NO
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NO

Introduction

Chemical Structure and Properties

Physical Properties

4-Benzyloxy-benzaldehyde oxime exists as a solid at room temperature with distinct physical properties that facilitate its handling and utilization in laboratory settings. The compound has a melting point range of 109-110°C when recrystallized from toluene, indicating its relatively high thermal stability . The predicted boiling point of the compound is approximately 371.5±25.0°C, though direct experimental verification may be challenging due to potential decomposition at elevated temperatures. The predicted density of 4-Benzyloxy-benzaldehyde oxime is 1.08±0.1 g/cm³, which is typical for organic compounds containing aromatic rings and polar functional groups . These physical properties are important considerations for purification methods, storage conditions, and processing techniques when working with this compound. The compound's relatively high melting point suggests significant intermolecular forces, likely due to hydrogen bonding interactions involving the oxime functional group.

Table 1: Physical Properties of 4-Benzyloxy-benzaldehyde oxime

PropertyValueSource
Molecular Weight227.26 g/mol
Melting Point109-110°C (from toluene)
Boiling Point (predicted)371.5±25.0°C
Density (predicted)1.08±0.1 g/cm³
Physical StateSolid at room temperature
ColorNot specified in sources-
SolubilitySoluble in organic solvents

Chemical Properties

The chemical properties of 4-Benzyloxy-benzaldehyde oxime are largely determined by the oxime functional group and the electron-donating effects of the benzyloxy substituent on the aromatic ring. The compound has a predicted pKa value of 10.88±0.10, which reflects the acidity of the hydroxyl group in the oxime functionality . This moderate acidity allows the compound to participate in acid-base reactions under appropriate conditions. The compound contains one hydrogen bond donor (the hydroxyl group of the oxime) and three hydrogen bond acceptors (the nitrogen atom of the oxime and the two oxygen atoms), giving it significant potential for hydrogen bonding interactions with solvents and other molecules . These hydrogen bonding capabilities influence the compound's solubility profile, with expected good solubility in polar organic solvents but limited solubility in water. The benzyloxy group contributes to the lipophilicity of the molecule, as indicated by the calculated XLogP3 value of 3.5 .

Table 2: Chemical Properties of 4-Benzyloxy-benzaldehyde oxime

PropertyValueSource
Molecular FormulaC14H13NO2
XLogP33.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4
Topological Polar Surface Area41.8 Ų
pKa (predicted)10.88±0.10
StabilityStable under normal conditions; sensitive to strong acids/bases
ReactivityReacts with strong oxidizing agents

Synthesis Methods

The synthesis of 4-Benzyloxy-benzaldehyde oxime typically involves a multi-step process, with the key transformation being the conversion of 4-benzyloxy-benzaldehyde to its corresponding oxime through reaction with hydroxylamine. This synthetic route is representative of general methods for oxime formation, which are well-established in organic chemistry. The starting material, 4-benzyloxy-benzaldehyde, can be prepared by the benzylation of 4-hydroxybenzaldehyde using benzyl chloride or benzyl bromide in the presence of a base such as potassium carbonate or sodium hydroxide. This protection of the phenolic hydroxyl group is a common strategy in organic synthesis to modify reactivity patterns and direct subsequent transformations. Once the benzylated aldehyde is obtained, it can be converted to the oxime by reaction with hydroxylamine hydrochloride in the presence of a suitable base, typically a pyridine derivative or an inorganic base like sodium acetate or sodium carbonate.

The mechanism for the formation of 4-Benzyloxy-benzaldehyde oxime involves nucleophilic attack by hydroxylamine on the carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate, which subsequently undergoes dehydration to form the characteristic C=N double bond of the oxime, with water as a byproduct. The reaction typically proceeds under mild conditions, often at room temperature or with gentle heating, and can be conducted in various solvents such as ethanol, methanol, or aqueous mixtures. The progress of the reaction can be monitored using thin-layer chromatography (TLC) or other analytical techniques. Upon completion, the product can be isolated through standard workup procedures, which may include extraction, washing, and recrystallization steps to obtain the pure 4-Benzyloxy-benzaldehyde oxime. This synthetic approach exemplifies the utility of functional group transformations in organic synthesis and highlights the accessibility of oximes from their corresponding carbonyl compounds.

Alternative Synthetic Approaches

Beyond the classical condensation with hydroxylamine, alternative approaches to synthesizing 4-Benzyloxy-benzaldehyde oxime have been explored to improve efficiency, yield, or sustainability. One such approach involves using microwave-assisted synthesis, which can significantly reduce reaction times while maintaining high yields. Another method employs green chemistry principles by utilizing environmentally friendly solvents or solvent-free conditions. For instance, ball-milling techniques have been investigated for solid-state oxime formation reactions, eliminating the need for potentially harmful organic solvents. Catalytic approaches using various metal catalysts or organocatalysts have also been reported to enhance the reaction efficiency and selectivity in oxime formation. These alternative methods often aim to address limitations of conventional synthesis, such as long reaction times, use of hazardous reagents, or generation of substantial waste. The specific conditions for these alternative approaches may need to be optimized for 4-Benzyloxy-benzaldehyde oxime synthesis, taking into account the electronic effects of the benzyloxy substituent and potential side reactions .

Reactions and Chemical Behavior

4-Benzyloxy-benzaldehyde oxime demonstrates several characteristic reactions that are typical of oximes as well as some that are influenced by its specific structural features. The oxime functional group (C=N-OH) can undergo various transformations that make this compound valuable in organic synthesis. One of the most notable reactions is the Beckmann rearrangement, which involves the treatment of the oxime with strong acids such as sulfuric acid, phosphoric acid, or Lewis acids, leading to the formation of amides or nitriles. In the case of 4-Benzyloxy-benzaldehyde oxime, this rearrangement could potentially yield 4-benzyloxybenzamide derivatives. Another significant reaction is reduction, which can be achieved using various reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation. This reduction can convert the oxime to a primary amine, specifically 4-benzyloxybenzylamine, which is a useful building block for further synthetic transformations.

The compound can also participate in esterification reactions through its hydroxyl group, forming oxime ethers when treated with alkyl halides or other alkylating agents in the presence of a base. These oxime ethers have applications in organic synthesis as protected forms of carbonyl compounds or as specialized reagents. Additionally, 4-Benzyloxy-benzaldehyde oxime can undergo hydrolysis under acidic conditions to regenerate the original aldehyde, making it useful as a protecting group strategy in multi-step syntheses. The benzyloxy group in the para position can be cleaved through catalytic hydrogenation or other debenzylation methods to yield 4-hydroxybenzaldehyde oxime, providing access to phenolic oximes with different reactivity patterns. This debenzylation reaction is particularly useful when the benzyl group has served its purpose as a protecting group and needs to be removed to reveal the phenolic functionality for subsequent transformations.

Catalytic Applications

4-Benzyloxy-benzaldehyde oxime has potential applications in catalysis, particularly in reactions involving oxime-based ligands or auxiliaries. Oximes are known to form complexes with various metal ions, and these complexes can exhibit catalytic activity in a range of organic transformations. The specific electronic and steric properties of 4-Benzyloxy-benzaldehyde oxime make it an interesting candidate for developing novel catalytic systems. For instance, oxime-metal complexes have been investigated as catalysts for oxidation reactions, C-C bond forming reactions, and asymmetric transformations. The presence of the benzyloxy group can influence the electronic properties of the oxime functionality, potentially tuning the catalytic activity of resulting metal complexes. Additionally, the aromatic rings in the structure provide opportunities for π-stacking interactions, which can be important in molecular recognition and asymmetric catalysis. The development of catalytic applications for 4-Benzyloxy-benzaldehyde oxime would involve systematic studies of its coordination chemistry with various metal ions and evaluation of the resulting complexes in targeted catalytic transformations .

The use of 4-Benzyloxy-benzaldehyde oxime in palladium-catalyzed coupling reactions has been documented in research literature. The compound can serve as a substrate in reactions such as the synthesis of (E)-4-(Benzyloxy)benzaldehydeO-(4-benzoylphenyl) oxime, which involves palladium-catalyzed coupling with 4-bromobenzophenone. This reaction exemplifies how 4-Benzyloxy-benzaldehyde oxime can participate in modern transition metal-catalyzed transformations to construct more complex molecular architectures. The specific conditions for these reactions typically involve a palladium source such as [(π-allylPdCl)2], a phosphine ligand like tBuXPhos, and a base such as Cs2CO3, with the reaction carried out in an appropriate solvent under inert atmosphere. These catalytic transformations highlight the synthetic versatility of 4-Benzyloxy-benzaldehyde oxime and its potential role in accessing structurally diverse compounds that may have applications in materials science, medicinal chemistry, or other fields .

Applications and Uses

4-Benzyloxy-benzaldehyde oxime finds applications across multiple scientific disciplines, most notably in organic synthesis, medicinal chemistry, and materials science. In organic synthesis, it serves as a valuable intermediate for preparing a variety of functionalized compounds. The oxime functionality can be transformed into amines, nitriles, or amides through well-established chemical reactions, while the benzyloxy group can be selectively removed to reveal a phenolic hydroxyl group when needed. These transformations make 4-Benzyloxy-benzaldehyde oxime a versatile building block for constructing more complex molecules with specific functional requirements. Additionally, the compound can be used as a model substrate for developing and optimizing novel synthetic methodologies, particularly those involving oxime chemistry. Its well-defined structure and reactivity patterns make it suitable for investigating reaction mechanisms and developing new catalytic systems. The utility of 4-Benzyloxy-benzaldehyde oxime in organic synthesis extends to the preparation of compounds with potential biological activity, making it relevant to pharmaceutical research and development.

In medicinal chemistry, compounds containing the oxime functionality have been explored for various therapeutic applications, including as enzyme inhibitors, antimicrobial agents, and neuroprotective compounds. The specific structural features of 4-Benzyloxy-benzaldehyde oxime, with its combination of aromatic rings and the oxime group, could be leveraged in drug discovery efforts targeting specific biological pathways or protein binding sites. The compound itself or its derivatives may exhibit biological activities worth investigating for potential therapeutic applications. Furthermore, the benzyloxy group is a common structural motif in many pharmaceutically active compounds, often used to modulate lipophilicity, binding affinities, or metabolic stability. Therefore, 4-Benzyloxy-benzaldehyde oxime represents a potential starting point for medicinal chemistry explorations, where systematic structural modifications could lead to compounds with enhanced biological properties. The oxime functionality also has the potential to act as a bioisostere for other functional groups, providing opportunities for scaffold hopping in drug design processes.

Analytical Methods for Characterization

The characterization of 4-Benzyloxy-benzaldehyde oxime typically employs a range of analytical techniques to confirm its identity, assess its purity, and investigate its structural features. Spectroscopic methods play a central role in this characterization process, with nuclear magnetic resonance (NMR) spectroscopy providing detailed information about the compound's structure. ¹H NMR spectroscopy of 4-Benzyloxy-benzaldehyde oxime reveals characteristic signals for the aromatic protons of both benzene rings, the benzyl methylene protons, and the oxime proton (=N-OH). ¹³C NMR spectroscopy complements this information by revealing the carbon framework of the molecule, including the distinctive signals for the oxime carbon (C=N) and the carbon attached to the benzyloxy group. Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule, with characteristic absorption bands for the O-H stretching of the oxime group, C=N stretching, C-O stretching of the benzyloxy group, and aromatic C-H and C=C stretching vibrations. These spectroscopic techniques, when used in combination, provide a comprehensive structural characterization of 4-Benzyloxy-benzaldehyde oxime .

Mass spectrometry (MS) is another powerful technique for characterizing 4-Benzyloxy-benzaldehyde oxime, providing information about its molecular weight and fragmentation pattern. The compound typically shows a molecular ion peak at m/z 227, corresponding to its molecular weight, along with characteristic fragmentation patterns that can include the loss of the hydroxyl group from the oxime, cleavage of the benzyloxy group, and other fragmentation pathways specific to its structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the compound, allowing for confirmation of its molecular formula. For instance, the HRMS data for 4-Benzyloxy-benzaldehyde oxime shows a monoisotopic mass of 227.094628657, which matches the calculated value for C₁₄H₁₃NO₂. Chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be employed to assess the purity of 4-Benzyloxy-benzaldehyde oxime and to detect potential impurities or isomers. These techniques, when coupled with appropriate detectors such as UV-visible spectrophotometers or mass spectrometers, provide sensitive and selective methods for quantitative analysis of the compound in various matrices .

Crystallographic Analysis

The bond lengths and angles obtained from crystallographic analysis provide valuable information about the electronic structure of 4-Benzyloxy-benzaldehyde oxime. The C=N bond of the oxime group typically has a length intermediate between a single and a double bond, reflecting its partial double bond character. The N-O bond length provides insights into the degree of conjugation within the oxime functionality. The dihedral angles between the aromatic rings and the oxime plane reveal the extent of conjugation throughout the molecule, which influences its reactivity and spectroscopic properties. Crystallographic data also reveal potential polymorphism (the existence of multiple crystal forms) of 4-Benzyloxy-benzaldehyde oxime, which can have implications for its physical properties, solubility, and processing characteristics. Different polymorphs may exhibit variations in melting points, solubility, stability, and other properties that are relevant for applications in pharmaceutical development or materials science. Systematic crystallographic studies of 4-Benzyloxy-benzaldehyde oxime and its derivatives contribute to the understanding of structure-property relationships and support rational design of related compounds with tailored properties for specific applications .

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